4-Hydroxydodecanoic acid

Description

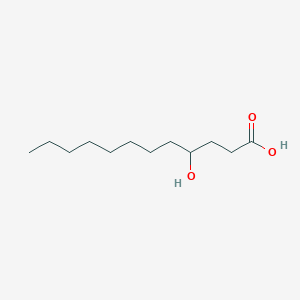

Structure

2D Structure

3D Structure

Properties

CAS No. |

16899-07-3 |

|---|---|

Molecular Formula |

C12H24O3 |

Molecular Weight |

216.32 g/mol |

IUPAC Name |

4-hydroxydodecanoic acid |

InChI |

InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-11(13)9-10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15) |

InChI Key |

UZNDHCZORMBARB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(CCC(=O)O)O |

Canonical SMILES |

CCCCCCCCC(CCC(=O)O)O |

Origin of Product |

United States |

Biochemical Pathways and Enzymatic Mechanisms of 4 Hydroxydodecanoic Acid Biosynthesis

Microbial Biotransformation Systems for 4-Hydroxydodecanoic Acid Production

Microorganisms, particularly yeasts and bacteria, have been extensively investigated for their ability to produce this compound and related compounds from renewable lipid sources.

The biotechnological production of this compound is most prominently associated with its role as the direct precursor to γ-decalactone, a valuable peach-like aroma compound. researchgate.net The primary substrate for this biotransformation is ricinoleic acid (12-hydroxy-9-octadecenoic acid), the main component of castor oil. researchgate.netcore.ac.uk Various yeast species have been identified as potent biocatalysts in this process.

The metabolic pathway involves the degradation of ricinoleic acid via the peroxisomal β-oxidation pathway. core.ac.ukcdnsciencepub.com In this cyclic process, the fatty acid chain is shortened by two carbons in each cycle. After four consecutive cycles of β-oxidation, the C18 ricinoleic acid is converted into the C10 intermediate, 4-hydroxydecanoic acid. mdpi.comresearchgate.net This intermediate can then undergo spontaneous intramolecular esterification (lactonization), especially under acidic conditions, to form γ-decalactone. researchgate.netmdpi.com

Studies on Sporidiobolus species, such as S. ruinenii and S. salmonicolor, have been pivotal in understanding this pathway. cdnsciencepub.com Research has shown that during the bioconversion of ricinoleic acid, S. ruinenii can produce both γ-decalactone and its open-chain precursor, 4-hydroxydecanoic acid, while S. salmonicolor tends to produce only the lactone form. asm.orgresearchgate.netnih.gov The ability of S. ruinenii to accumulate 4-hydroxydecanoic acid is considered advantageous as the acid form is significantly less toxic to the microorganism than the lactone. researchgate.net

Yarrowia lipolytica, a well-studied "non-conventional" yeast, is also a highly efficient producer of γ-decalactone from ricinoleic acid. core.ac.ukfrontiersin.org Its robust enzymatic machinery, including extracellular lipases that hydrolyze castor oil triglycerides and the enzymes of the β-oxidation pathway, makes it a preferred cell factory for this transformation. mdpi.comresearchgate.net Genetic engineering efforts in Y. lipolytica, such as modifying acyl-CoA oxidase gene expression, have been explored to enhance the production of these compounds. nih.gov Early research also reported the production of γ-decalactone from ricinoleic acid catabolism in several species of the genus Candida, suggesting that 4-hydroxydecanoic acid was the key intermediate. mdpi.com

| Yeast Species | Substrate | Key Product(s) | Relevant Pathway | Reference(s) |

| Sporidiobolus ruinenii | Ricinoleic Acid | 4-Hydroxydecanoic acid, γ-Decalactone | Peroxisomal β-oxidation | cdnsciencepub.comasm.orgresearchgate.net |

| Sporidiobolus salmonicolor | Ricinoleic Acid | γ-Decalactone | Peroxisomal β-oxidation | asm.orgnih.gov |

| Yarrowia lipolytica | Ricinoleic Acid / Castor Oil | 4-Hydroxydecanoic acid, γ-Decalactone | Peroxisomal β-oxidation | core.ac.ukmdpi.comfrontiersin.org |

| Candida spp. | Ricinoleic Acid | γ-Decalactone (via 4-hydroxydecanoic acid) | Peroxisomal β-oxidation | mdpi.com |

While yeasts are commonly used, certain bacterial strains can also synthesize this compound, albeit through a different initial substrate and pathway. The bacterium Micrococcus luteus has been identified as capable of transforming oleic acid into γ-dodecalactone, a process in which this compound is a key, unstable intermediate. mdpi.comnih.gov

The established biotransformation pathway in M. luteus begins with the hydration of oleic acid (a C18 unsaturated fatty acid) to form 10-hydroxystearic acid. mdpi.comnih.gov This is followed by an oxidation step to yield 10-ketostearic acid. mdpi.com This C18 keto-acid then undergoes three cycles of β-oxidation, which shortens the carbon chain to produce 4-ketolauric acid (4-ketododecanoic acid). mdpi.comresearchgate.net The final step involves the reduction of this 4-keto acid to the unstable this compound, which rapidly cyclizes under acidic conditions to form γ-dodecalactone. mdpi.comresearchgate.net This demonstrates a unique bacterial pathway that converges on the same C10 hydroxy acid intermediate produced by yeasts from a different precursor.

| Biotransformation Product | Composition after 1 day (%) | Composition after 5 days (%) |

| 10-Ketostearic acid | 83 | 0 |

| 4-Ketolauric acid | 0 | 50 |

| γ-Dodecalactone | 0 | 50 |

| Data derived from the biotransformation of oleic acid by Micrococcus luteus PCM525. researchgate.net |

While the focus is often on this compound, related compounds such as ω-hydroxydodecanoic acid (12-hydroxydodecanoic acid) are also of significant interest. The production of these ω-hydroxy fatty acids is typically achieved using engineered microorganisms. frontiersin.orgmdpi.com

Engineered Escherichia coli has been developed as a whole-cell biocatalyst for this purpose. nih.gov One strategy involves introducing the AlkBGT hydroxylation system from Pseudomonas putida GPo1 into E. coli. frontiersin.orgnih.gov By deleting genes (fadD and fadE) that encode enzymes for the native β-oxidation pathway, the degradation of the fatty acid substrate is blocked, thereby increasing the yield of the desired hydroxylated product. frontiersin.orgresearchgate.net Using this system, dodecanoic acid was successfully converted to ω-hydroxydodecanoic acid, reaching a concentration of 249.03 mg/L. frontiersin.orgnih.gov

Another approach utilizes cytochrome P450 monooxygenases. A novel monooxygenase, CYP153A from Limnobacter sp., was expressed in E. coli as part of a three-component system. mdpi.comgrafiati.comsciprofiles.com This engineered system proved to be a powerful catalyst for the biosynthesis of ω-hydroxydodecanoic acid from dodecanoic acid, achieving a titer of 3.28 g/L. mdpi.comsciprofiles.com

| Microorganism | Substrate | Key Enzyme System | Product | Product Titer | Reference(s) |

| Engineered Escherichia coli | Dodecanoic acid | AlkBGT from P. putida | ω-Hydroxydodecanoic acid | 249.03 mg/L | frontiersin.orgnih.gov |

| Engineered Escherichia coli | Dodecanoic acid | CYP153A from Limnobacter sp. | ω-Hydroxydodecanoic acid | 3.28 g/L | mdpi.comsciprofiles.com |

Endophytic fungi, which reside within plant tissues, are a source of structurally diverse secondary metabolites. An endophytic yeast, Aureobasidium pullulans, isolated from the flowers of Aconitum carmichaeli, has been shown to produce novel hydroxydecanoic acid derivatives. mdpi.comnih.gov

Chemical investigation of large-scale cultures of this yeast led to the isolation of several lipid-type compounds. mdpi.com The core structure identified was (3R,5R)-3,5-dihydroxydecanoic acid. mdpi.comresearchgate.net Additionally, new esterified complexes of this unit were discovered, including dimers and trimers of the 3,5-dihydroxydecanoic acid monomer. mdpi.comnih.gov Although not this compound, this research highlights the capability of certain fungi to synthesize related polyhydroxylated fatty acids.

Recent research into bacteria-derived metabolites has identified 3-hydroxydodecanoic acid as a product of bacterial metabolism with significant biological activity. nih.gov In a study investigating the anti-tumor effects of microbial metabolites, researchers detected 3-hydroxydodecanedioic acid in the serum of mice that had been treated with serum from other mice supplemented with a mix of Clostridiales bacteria. nih.gov

The study identified 3-hydroxydodecanoic acid as an intermediate derivative in the pathway between dodecanoic acid and 3-hydroxydodecanedioic acid. nih.gov This finding directly links the metabolism of bacteria from the order Clostridiales to the production of 3-hydroxylated C12 fatty acids, demonstrating another distinct bacterial pathway for fatty acid hydroxylation. nih.gov 3-Hydroxydodecanoic acid is also known as a microbial metabolite in other bacteria such as Acinetobacter and Pseudomonas. hmdb.ca

Elucidation of Enzymatic Activities in this compound Metabolism

The formation of this compound is the result of a series of specific enzymatic reactions. The primary pathway, especially in yeasts utilizing ricinoleic acid, is peroxisomal β-oxidation. researchgate.netcdnsciencepub.com This cycle involves four key enzymatic activities:

Acyl-CoA Oxidase: Catalyzes the first oxidation step, introducing a double bond into the fatty acyl-CoA. researchgate.netnih.gov

Enoyl-CoA Hydratase: Hydrates the double bond. cdnsciencepub.com

3-Hydroxyacyl-CoA Dehydrogenase: Catalyzes the second oxidation step. cdnsciencepub.com

3-Oxoacyl-CoA Thiolase: Cleaves the C2 unit (acetyl-CoA), shortening the chain. cdnsciencepub.com

In the biotransformation of ricinoleic acid, the hydroxyl group at C12 is maintained as the chain is shortened, ultimately resulting in 4-hydroxydecanoyl-CoA. nih.gov The release of the free acid, 4-hydroxydecanoic acid, from its CoA ester may be catalyzed by a thioesterase, an activity that has been proposed to explain the accumulation of the free acid in strains like Sporidiobolus ruinenii. researchgate.netmdpi.com

In the bacterial pathway observed in Micrococcus luteus, the key enzymatic activities include an oleate (B1233923) hydratase, an alcohol dehydrogenase (to form the keto acid), the standard β-oxidation enzymes, and critically, a reductase/dehydrogenase that converts 4-ketolauric acid into this compound. mdpi.com

For the synthesis of ω-hydroxydodecanoic acid in engineered systems, the key enzymes are terminal hydroxylases, such as the alkane hydroxylase (AlkB) component of the AlkBGT system or cytochrome P450 monooxygenases (CYPs) like CYP153A, which specifically introduce a hydroxyl group at the terminal (ω) carbon of the fatty acid chain. frontiersin.orgmdpi.com

Genetic and Metabolic Engineering for Optimized this compound Bioproduction

The production of this compound and its derivatives through microbial fermentation can be significantly enhanced by applying genetic and metabolic engineering strategies. These approaches aim to optimize the flow of metabolites through the desired biosynthetic pathway while minimizing the formation of byproducts.

1 Strategies for Enhancing Substrate Flux and Product Accumulation

Several key strategies have been employed to improve the bioproduction of hydroxy fatty acids:

Enhancing Substrate Uptake and Availability: Increasing the transport of the fatty acid substrate into the cell is a critical first step. Co-expression of outer membrane transport systems, such as AlkL, has been shown to improve substrate transfer and increase product yields. nih.govresearchgate.net

Optimizing Cofactor Regeneration: The hydroxylation reaction catalyzed by CYPs is dependent on the availability of reducing equivalents in the form of NAD(P)H. Engineering the host's central metabolism to increase the regeneration of these cofactors can enhance the productivity of the whole-cell biocatalyst. nih.govresearchgate.net

Blocking Competing Pathways: To direct the metabolic flux towards the desired product, competing pathways that consume the substrate or the product need to be eliminated or downregulated. For instance, deleting genes involved in the β-oxidation of the hydroxy fatty acid product can prevent its degradation. researchgate.net Similarly, minimizing the formation of inhibitory byproducts like acetate (B1210297) through strain engineering or optimized feeding strategies can improve cell health and productivity. nih.govresearchgate.net

Product Sequestration and Removal: High concentrations of the hydroxy fatty acid product can be toxic to the host cells. Implementing in situ product removal techniques, such as using a two-phase system with an organic solvent, can alleviate product toxicity and drive the reaction forward. nih.govresearchgate.net

By combining these strategies, researchers have been able to achieve significant improvements in the titers of ω-hydroxydodecanoic acid in engineered microbial hosts. nih.govresearchgate.netrsc.org

Interactive Data Table: Research Findings on this compound and Related Compounds

| Compound | Organism/Enzyme | Research Focus | Key Finding | Citations |

| 4-Hydroxydecanoic acid | Sporidiobolus ruinenii | Bioconversion of ricinoleic acid | Produces both γ-decalactone and 4-hydroxydecanoic acid. | mdpi.comnih.gov |

| ω-Hydroxydodecanoic acid | E. coli expressing CYP153AM. aq. | Whole-cell biotransformation | Production of 4 g/L from dodecanoic acid methyl ester with co-expression of AlkL. | nih.gov |

| ω-Hydroxydodecanoic acid | E. coli expressing CYP153AL. m | Whole-cell biotransformation | Production of 3.28 g/L from 4 g/L of dodecanoic acid. | mdpi.com |

| β-Hydroxydodecanoic acid | UndA from Pseudomonas | Enzyme mechanism | Structural analysis of UndA complexed with β-hydroxydodecanoic acid. | pdbj.org |

| γ-Decalactone | Sporidiobolus salmonicolor | Bioconversion of ricinoleic acid | Primarily produces the lactone form. | nih.gov |

Engineering of Fatty Acid Degradation Pathways (e.g., fadD, fadE Gene Deletions in E. coli)

The biosynthesis of this compound in engineered microbial hosts like Escherichia coli is often impeded by the cell's natural metabolic processes, particularly the β-oxidation pathway, which degrades fatty acids to generate energy. To enhance the accumulation of desired hydroxy fatty acids, metabolic engineering strategies are employed to block this degradation pathway. The key enzymes targeted for inactivation are acyl-CoA synthetase and acyl-CoA dehydrogenase, encoded by the fadD and fadE genes, respectively.

The fadD gene encodes for an acyl-CoA synthetase, which catalyzes the activation of fatty acids into acyl-CoA thioesters. This is the first crucial step for their entry into the β-oxidation cycle. researchgate.netnih.govnih.gov The fadE gene, on the other hand, encodes an acyl-CoA dehydrogenase that catalyzes the subsequent dehydrogenation of acyl-CoA, a committed step in the degradation spiral. nih.govnih.gov Deletion of one or both of these genes creates a metabolic block, preventing the breakdown of fatty acid intermediates and redirecting them towards the engineered biosynthetic pathway for this compound.

Several studies have demonstrated the effectiveness of these gene deletions in increasing the production of various hydroxylated fatty acids. For instance, blocking β-oxidation by deleting fadE and fadD has been shown to significantly increase the yield of ω-hydroxydecanoic acid. nih.gov When both genes were deleted, the consumption of the decanoic acid precursor decreased, leading to a remarkable enhancement in the product yield. nih.govresearchgate.net Some research suggests that deleting fadD may be more effective than deleting fadE because strains with only a fadE knockout can still synthesize acyl-CoA from fatty acids, which can then be utilized by other metabolic pathways. researchgate.net In one study, a fadD knockout in an engineered E. coli strain resulted in a 1.6-fold higher titer of hydroxy fatty acids (HFAs) compared to the original strain, reaching 58.7 mg/L. researchgate.net

The rationale for these deletions is to eliminate the competition between the native degradation pathway and the heterologous production pathway. By inactivating fadD or fadE, the intracellular pool of dodecanoic acid or its activated form, dodecanoyl-CoA, is preserved and made available for the hydroxylation step that yields this compound. This strategy is fundamental for developing efficient whole-cell biocatalysts for producing valuable medium-chain-length (mcl) hydroxy fatty acids. The removal of genes involved in β-oxidation, such as fadB and fadJ, which encode enoyl-CoA hydratase, has also been employed to divert metabolites toward the synthesis of mcl-polyhydroxyalkanoates (PHAs), a related class of biopolymers. nih.govtandfonline.com

| Gene Target | Host Organism | Primary Substrate | Key Finding | Reference |

| fadE | E. coli | Decanoic Acid | Deletion blocked β-oxidation, increasing ω-hydroxydecanoic acid yield. | nih.gov |

| fadD | E. coli | Decanoic Acid | Deletion was considered more effective than fadE deletion in preventing fatty acid degradation. | researchgate.net |

| fadE & fadD | E. coli | Decanoic Acid | Combined deletion significantly enhanced the yield of ω-hydroxydecanoic acid. | nih.govresearchgate.net |

| fadD | E. coli | Fatty Acids | Knockout strain showed a 1.6-fold increase in hydroxy fatty acid (HFA) production (58.7 mg/L). | researchgate.net |

| arcA (regulator) | E. coli | Fatty Acids | Deletion of this regulator upregulated fadD, fadL, and fadE, improving PHA production. nih.govresearchgate.net | nih.govresearchgate.net |

| fadB & fadJ | E. coli | Various Fatty Acids | Inactivation diverted metabolites from fatty acid degradation towards PHA synthesis. nih.govtandfonline.com | nih.govtandfonline.com |

Heterologous Expression of Transport Systems (e.g., AlkL) and Cofactor Regeneration Systems

Beyond preventing the degradation of fatty acid precursors, optimizing the biosynthesis of this compound requires efficient transport of the substrate into the cell and a sufficient supply of reducing equivalents (cofactors) for the hydroxylation reaction.

Heterologous Expression of Transport Systems:

The uptake of medium-chain fatty acids like dodecanoic acid across the bacterial cell membrane can be a rate-limiting step. The native E. coli outer membrane transporter, FadL, facilitates the import of long-chain fatty acids, but its efficiency can be a bottleneck. researchgate.netnih.gov To enhance substrate availability within the cytoplasm, heterologous transport systems are often expressed. A prominent example is the AlkL transporter from Pseudomonas putida GPo1. nih.gov AlkL is an outer membrane protein that has been shown to significantly improve the uptake of aliphatic compounds, including fatty acids and their esters. nih.govwur.nl

Cofactor Regeneration Systems:

The enzymatic hydroxylation of dodecanoic acid to form this compound is typically catalyzed by a P450 monooxygenase. This reaction is dependent on a steady supply of reduced cofactors, specifically NADPH or NADH, which provide the necessary electrons. snu.ac.krresearchgate.net However, the intracellular pools of these cofactors are limited and can be rapidly depleted by the high metabolic demand of the heterologous enzyme, creating a significant bottleneck in the production pathway. researchgate.netresearchgate.net

To address this limitation, cofactor regeneration systems are integrated into the engineered host. These systems typically involve the co-expression of a dehydrogenase enzyme that oxidizes a cheap co-substrate, such as glucose, to regenerate the reduced form of the cofactor. acs.org A commonly used enzyme for NADPH regeneration is glucose dehydrogenase (GDH) from Bacillus subtilis. acs.orgmdpi.com By coupling the oxidation of glucose to the reduction of NADP+ to NADPH, the GDH system ensures a continuous supply of reducing power for the P450 monooxygenase. This strategy has been successfully applied to improve the synthesis of various hydroxy fatty acids. For example, in the production of 1,12-dodecanediol (B52552) from ω-hydroxy dodecanoic acid, a GDH-based NADPH regeneration system led to the synthesis of 5.0 g/L of the product in 24 hours. mdpi.com Similarly, coupling P450 expression with GDH increased the efficiency of converting trans-2-decenoic acid to 10-hydroxy-2-decenoic acid. acs.org Integrating these regeneration systems is crucial for sustaining high catalytic activity and achieving industrially relevant titers of hydroxylated fatty acids.

| Engineered System | Host Organism | Purpose | Key Result | Reference |

| Transport System | ||||

| AlkL from P. putida | E. coli | Enhance dodecanoic acid methyl ester uptake | Achieved 4 g/L of ω-hydroxydodecanoic acid in a two-phase system. | nih.gov |

| FadL (native) | E. coli | Enhance decanoic acid uptake | Co-expression with AlkBGT increased ω-hydroxydecanoic acid yield to 0.86 mol/mol. | researchgate.net |

| Cofactor Regeneration | ||||

| Glucose Dehydrogenase (GDH) | E. coli | Regenerate NADPH for P450 monooxygenase | Improved conversion of trans-2-decenoic acid to 10-hydroxy-2-decenoic acid. | acs.org |

| Glucose Dehydrogenase (GDH) | E. coli | Regenerate NADPH for carboxylic acid reductase | Produced 5.0 g/L of 1,12-dodecanediol from ω-hydroxy dodecanoic acid. | mdpi.com |

| Formate Dehydrogenase (FDH) | E. coli | Regenerate NADH for P450 monooxygenase | Integrated into the chromosome to increase the NADH pool for hydroxylation. | snu.ac.kr |

Synthetic Strategies for 4 Hydroxydodecanoic Acid and Its Structural Analogues

De Novo Chemical Synthesis Methodologies

Traditional organic synthesis provides a versatile platform for the creation of 4-hydroxydodecanoic acid and its derivatives. These methods often involve multiple steps and allow for precise control over the molecular structure.

Hydrolytic Cleavage of Gamma-Lactone Rings to Yield 4-Hydroxy Acids (e.g., γ-Decalactone Saponification)

One common approach to obtaining 4-hydroxy acids is through the hydrolysis of their corresponding γ-lactones. wikipedia.orginchem.org Lactones are cyclic esters that can be opened to form the parent hydroxycarboxylic acid. wikipedia.org This process, known as saponification when carried out under basic conditions, is a reversible reaction. researchgate.net The stability of the lactone ring is pH-dependent, and hydrolysis to the open-chain hydroxycarboxylic acid occurs rapidly in blood. inchem.org

For instance, γ-dodecalactone, also known as this compound γ-lactone, can be hydrolyzed to yield this compound. nist.gov This reaction involves heating the lactone with a base like sodium hydroxide, which cleaves the ester bond. researchgate.net Similarly, γ-decalactone can be produced microbially from ricinoleic acid, which involves the formation of 4-hydroxydecanoic acid that is then lactonized under acidic conditions. google.comsigmaaldrich.com In some microbial processes, both the lactone and its precursor, 4-hydroxydecanoic acid, are produced. nih.gov The equilibrium between the lactone and the γ-hydroxy acid can strongly favor the lactone form, even in aqueous environments. nih.gov

Multi-Step Organic Synthesis of Specific Hydroxydecanoic Acid Derivatives (e.g., 4-Methoxydecanoic Acid)

The synthesis of specific derivatives, such as 4-methoxydecanoic acid, often requires a multi-step organic synthesis approach. ontosight.ai These synthetic routes offer the flexibility to introduce various functional groups at specific positions on the fatty acid chain.

Protection of the primary alcohol of 4-penten-1-ol. nih.gov

Hydroboration-oxidation to introduce a hydroxyl group.

Methylation of the newly introduced hydroxyl group to form the methoxy (B1213986) group. nih.gov

Deprotection of the primary alcohol. nih.gov

Oxidation of the primary alcohol to a carboxylic acid. nih.gov

Green Chemistry Approaches in Hydroxy Fatty Acid Synthesis (e.g., from Levoglucosenone)

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. Green chemistry principles are being applied to the synthesis of hydroxy fatty acids, utilizing renewable starting materials and minimizing the use of hazardous reagents. frontiersin.org

Chemoenzymatic and Biocatalytic Syntheses

Chemoenzymatic and biocatalytic methods leverage the high selectivity and efficiency of enzymes to produce hydroxy fatty acids. These approaches are often more environmentally benign than traditional chemical syntheses and can provide access to specific stereoisomers. mdpi.com

Whole-Cell Biocatalysis for ω-Hydroxydodecanoic Acid Production from Fatty Acids

Whole-cell biocatalysis is a powerful technique for the production of ω-hydroxy fatty acids. This method utilizes genetically engineered microorganisms, such as Escherichia coli or yeast strains, to express enzymes capable of hydroxylating fatty acids at the terminal (ω) position. nih.govfrontiersin.orgresearchgate.netnih.gov

For example, engineered E. coli expressing cytochrome P450 monooxygenases (CYPs) have been used to produce ω-hydroxydodecanoic acid from dodecanoic acid. nih.govresearchgate.netnih.gov One study reported the production of 1.2 g/L of ω-hydroxydodecanoic acid from 10 g/L of dodecanoic acid with high regioselectivity (>95%). nih.govnih.gov By using the methyl ester of dodecanoic acid and co-expressing an outer membrane transport system (AlkL) to improve substrate uptake, the production was increased to 4 g/L. nih.govresearchgate.netnih.gov Another study utilizing a novel monooxygenase, CYP153AL.m from Limnobacter sp. 105 MED, achieved a production of 3.28 g/L of 12-hydroxydodecanoic acid from 4 g/L of dodecanoic acid. mdpi.com

| Microorganism | Enzyme System | Substrate | Product | Titer |

| Engineered E. coli | CYP153A-CPR fusion | Dodecanoic acid | ω-Hydroxydodecanoic acid | 1.2 g/L |

| Engineered E. coli | CYP153A-CPR fusion, AlkL | Dodecanoic acid methyl ester | ω-Hydroxydodecanoic acid | 4 g/L nih.govresearchgate.netnih.gov |

| Engineered E. coli | CYP153AL.m, LimA, LimB | Dodecanoic acid | 12-Hydroxydodecanoic acid | 3.28 g/L mdpi.com |

| Engineered E. coli | AlkBGT, native FadL | Decanoic acid | ω-Hydroxydecanoic acid | 308.98 mg/L frontiersin.org |

Directed Evolution and Enzyme Engineering for Improved Catalytic Efficiency (e.g., CYP153A33 variants)

To enhance the efficiency and selectivity of biocatalytic processes, researchers employ directed evolution and enzyme engineering techniques. scispace.com These methods involve modifying the structure of enzymes, such as cytochrome P450s, to improve their catalytic properties for specific substrates. dp.techacs.org

| Enzyme Variant | Substrate | Key Improvement |

| CYP153A33 P136A | 1-Dodecanol | Increased conversion to α,ω-dodecanediol and higher hydroxylation to overoxidation ratio. researchgate.netfrontiersin.org |

| CYP153A G307A fusion | Dodecanoic acid | 4-fold increase in conversion efficiency for ω-hydroxydodecanoic acid production. researchgate.net |

Multi-Enzyme Cascade Reactions for Dodecanoic Acid Functionalization into Dicarboxylic Acids

The conversion of dodecanoic acid into valuable dicarboxylic acids, such as dodecanedioic acid (DDA), is a key area of research in biocatalysis, offering a green alternative to traditional chemical oxidation methods. researchgate.net Multi-enzyme cascade reactions, which involve several enzymes working in sequence in a single pot, are particularly effective for this purpose. researchgate.netsciepublish.com These systems can be constructed in vivo using engineered microorganisms or assembled in vitro with purified enzymes.

A common strategy for the functionalization of dodecanoic acid begins with the selective oxidation of the terminal methyl group. This is typically achieved using a P450 monooxygenase, which hydroxylates the ω-carbon of dodecanoic acid to produce 12-hydroxydodecanoic acid. rsc.org Following this initial step, an alcohol dehydrogenase (ADH) oxidizes the terminal hydroxyl group to an aldehyde, which is then further oxidized to a carboxylic acid by an aldehyde dehydrogenase (ALDH), yielding the final α,ω-dicarboxylic acid. nih.gov This linear cascade efficiently channels the substrate through a series of intermediates to the final product. rsc.org

Researchers have successfully engineered E. coli to perform these complex transformations. For instance, a multi-enzymatic system for producing DDA from the more readily available linoleic acid has been developed. nih.gov This pathway involves a lipoxygenase, a hydroperoxide lyase, and an aldehyde dehydrogenase, alongside endogenous E. coli enzymes, to achieve high yields of DDA. nih.gov In one optimized whole-cell one-pot process, a productivity of 43.8 g L⁻¹ d⁻¹ of DDA was achieved from linoleic acid. nih.gov

Table 1: Examples of Multi-Enzyme Cascade Reactions for Dodecanoic Acid Functionalization

| Substrate | Key Enzymes in Cascade | Product | Organism/System | Notable Finding | Reference |

|---|---|---|---|---|---|

| Dodecanoic Acid (DDA) | CYP153A (P450 monooxygenase), Alcohol Dehydrogenase (AlkJ), ω-Transaminase (ω-TA) | ω-Aminododecanoic acid (ω-AmDDA) | Engineered E. coli (whole-cell) | Achieved >99% conversion of 1 mM DDA to the hydroxylated intermediate. sciepublish.com | sciepublish.com |

| Dodecanoic Acid (DDA) | P450 monooxygenase, Alcohol Dehydrogenase (ADH), ω-Transaminase (ω-TA) | 12-Aminododecanoic acid (ω-AmDDA) | In vitro / Engineered E. coli | Serves as a key biosynthetic route for the nylon 12 monomer. rsc.org | rsc.org |

| Linoleic Acid | Lipoxygenase (LOX), Hydroperoxide Lyase (HPL), Aldehyde Dehydrogenase (ALDH), Double-bond reductase | Dodecanedioic acid (DDA) | Engineered E. coli (whole-cell) | Achieved a productivity of 43.8 g L⁻¹ d⁻¹ of DDA. nih.gov | nih.gov |

| Dodecanoic Acid (DDA) | ArtssP450, ω-TA (Silicobacter pomeroyi), AlkJ (Pseudomonas putida) | ω-Aminododecanoic acid (ω-AmDDA) | Engineered E. coli (single-cell system) | Produced 1.48 mM ω-AmDDA from a 10 mM substrate concentration. researchgate.net | researchgate.net |

Lipase-Mediated Transformations Involving Hydroxy Fatty Acid Chains (e.g., Candida antarctica lipase (B570770) B)

Lipases are exceptionally versatile enzymes in organic synthesis, prized for their stability, selectivity, and ability to function in non-aqueous environments. mdpi.commdpi.com Among these, Candida antarctica lipase B (CALB), often used in an immobilized form such as Novozym 435, is one of the most robust and widely applied biocatalysts for transformations involving fatty acids and their derivatives, including hydroxy fatty acids. researchgate.nettandfonline.commedcraveonline.com

CALB is highly effective in catalyzing esterification, transesterification, and amidation reactions. tandfonline.com Its high regioselectivity allows for the specific acylation of primary hydroxyl groups, even in the presence of other functional groups. mdpi.com This characteristic is particularly valuable when dealing with polyfunctional molecules like hydroxy fatty acids, enabling the synthesis of specific monoesters. For example, in the synthesis of glyceryl monostearate from stearic acid and glycerol, CALB selectively produces the monoglyceride without the formation of diglycerides. medcraveonline.com This principle of selective esterification is directly applicable to the hydroxyl group present on a hydroxy fatty acid chain.

The enzyme demonstrates broad substrate specificity, showing high activity towards a variety of straight-chain carboxylic acids and alcohols. researchgate.net This makes it a suitable catalyst for reactions involving the esterification of the carboxyl group of a hydroxy fatty acid or the acylation of its hydroxyl group. Research has shown that yields can vary with the length of the fatty acid chain, but CALB is generally efficient for medium- to long-chain fatty acids. mdpi.com

Furthermore, the use of CALB in organic solvents or solvent-free systems facilitates the synthesis of various esters, including wax esters and other specialty lipids. medcraveonline.com Its thermal stability allows reactions to be conducted at elevated temperatures (e.g., 60-90°C), which can improve substrate solubility and reaction rates. mdpi.comresearchgate.net The ability to reuse the immobilized enzyme for multiple cycles without significant loss of activity makes it a cost-effective and sustainable choice for industrial applications. mdpi.commedcraveonline.com

Table 2: Examples of Transformations Mediated by Candida antarctica Lipase B (CALB)

| Reaction Type | Substrates | Product | Key Conditions | Notable Finding | Reference |

|---|---|---|---|---|---|

| Esterification | Stearic Acid, Glycerol | Glyceryl Monostearate (GMS) | tert-Butyl alcohol as solvent | Exclusive production of monoglyceride; 94% conversion in a packed bed reactor. medcraveonline.com | medcraveonline.com |

| Acylation | (-)-Thiamphenicol, Vinyl decanoate | 3'-monoester of Thiamphenicol | MeCN as solvent, 20°C | >99% regioselectivity with 96% yield; enzyme reused five times without activity loss. mdpi.com | mdpi.com |

| Esterification | Ferulic Acid, Xylitol | Xylitol Monoferulate | t-amyl alcohol as solvent, 90°C | Selective monoesterification achieved with high conversion. mdpi.com | mdpi.com |

| Esterification | Oleic Acid, Hexanediol | Oligomeric esters | Non-polar solvents, 60°C, 5% enzyme concentration | High conversions (>90%) achieved in the presence of molecular sieves. researchgate.net | researchgate.net |

Analytical Chemistry and Spectroscopic Characterization of 4 Hydroxydodecanoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating 4-hydroxydodecanoic acid from complex mixtures and for its quantification. Gas and liquid chromatography, particularly when coupled with mass spectrometry, offer high sensitivity and specificity.

Gas Chromatography Coupled with Mass Spectrometry (GC-MS) for Metabolite Profiling and Identification

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids, including this compound. nih.govacs.org Due to the low volatility of hydroxy fatty acids, a derivatization step is necessary to convert them into more volatile compounds suitable for GC analysis. theses.cz A common derivatization method involves the formation of trimethylsilyl (B98337) (TMS) ethers. theses.czresearchgate.net This process increases the volatility of the analyte and can direct fragmentation patterns in the mass spectrometer, aiding in structural identification. theses.cz

In a typical GC-MS workflow for analyzing this compound, the sample is first extracted and then derivatized. lipidmaps.org The derivatized sample is injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase of the column. lipidmaps.org As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. acs.org This mass spectrum serves as a chemical fingerprint, allowing for the identification of this compound by comparing its spectrum to that of a known standard or a spectral library. hmdb.ca For quantitative analysis, stable isotope-labeled internal standards are often employed to improve accuracy and precision. lipidmaps.org

GC-MS has been successfully used to identify and quantify various hydroxy fatty acids in diverse biological samples, contributing to metabolite profiling and the understanding of metabolic pathways. nih.govunar.ac.id

Table 1: GC-MS Analysis Parameters for Hydroxy Fatty Acids

| Parameter | Description | Reference |

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) | lipidmaps.org |

| GC Column | HP-5MS capillary column | lipidmaps.org |

| Ionization Mode | Electron Ionization (EI) | researchgate.net |

| MS Detection Mode | Selected Ion Monitoring (SIM) or Full Scan | acs.orglipidmaps.org |

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Direct Hydroxy Fatty Acid Determination

Liquid chromatography-high resolution mass spectrometry (LC-HRMS) has emerged as a robust and sensitive method for the direct analysis of hydroxy fatty acids, including this compound, without the need for derivatization. dntb.gov.uanih.govmdpi.com This technique is particularly advantageous as it simplifies sample preparation and reduces the analysis time. researchgate.net

In LC-HRMS, the sample is dissolved in a suitable solvent and injected into the liquid chromatograph. The components are separated based on their affinity for the stationary and mobile phases. theses.cz The eluent from the LC column is then introduced into the high-resolution mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique in the negative ion mode for analyzing fatty acids, as it efficiently generates deprotonated molecules [M-H]⁻. nih.govsemanticscholar.org The high resolving power and mass accuracy of the mass spectrometer allow for the precise determination of the elemental composition of the detected ions, leading to confident identification of the analytes. dntb.gov.uamdpi.com

LC-HRMS methods have been developed for the simultaneous determination of a wide range of free hydroxy fatty acids in various matrices, such as milk and royal jelly. nih.govmdpi.com These methods have demonstrated excellent linearity, low limits of detection (LOD) and quantification (LOQ), making them suitable for trace-level analysis. nih.gov

Table 2: LC-HRMS Method Parameters for Free Hydroxy Fatty Acid Analysis

| Parameter | Description | Reference |

| LC Column | Reversed-phase C18 column | theses.cz |

| Mobile Phase | Gradient of water and organic solvent (e.g., methanol (B129727) or acetonitrile) with modifiers like formic acid or ammonium (B1175870) acetate (B1210297) | theses.cznih.gov |

| Ionization Mode | Electrospray Ionization (ESI) in negative mode | nih.govsemanticscholar.org |

| Mass Analyzer | High-resolution mass spectrometer (e.g., Orbitrap or TOF) | dntb.gov.uaresearchgate.net |

Advanced Spectroscopic Methods for Structural Elucidation

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are indispensable for the definitive structural elucidation of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Comprehensive Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds. For this compound, ¹H NMR provides information about the chemical environment of the hydrogen atoms, including their number, connectivity, and spatial arrangement. rsc.orghmdb.caresearchgate.net The chemical shifts, splitting patterns (multiplicity), and integration of the signals in the ¹H NMR spectrum are used to piece together the carbon-hydrogen framework of the molecule. chemicalbook.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. rsc.orgbmrb.io Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum, revealing the number of different carbon environments.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural details by showing correlations between different nuclei. COSY spectra reveal which protons are coupled to each other (i.e., are on adjacent carbons), while HSQC spectra show which protons are directly attached to which carbons. bmrb.io These techniques are invaluable for unambiguously assigning all the proton and carbon signals and confirming the exact position of the hydroxyl group at the C-4 position in this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.netupi.edu When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation at those frequencies. masterorganicchemistry.com The resulting FTIR spectrum is a plot of absorbance or transmittance versus wavenumber.

For this compound, the FTIR spectrum will exhibit characteristic absorption bands corresponding to its functional groups. nih.govnih.govresearchgate.net A broad band in the region of 3600-2800 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid and the alcohol hydroxyl group, which are typically involved in hydrogen bonding. mdpi.com The C=O stretching vibration of the carboxylic acid group will appear as a strong, sharp peak around 1700 cm⁻¹. mdpi.com The C-O stretching vibration of the hydroxyl group and the carboxylic acid will be observed in the fingerprint region, typically between 1300 and 1000 cm⁻¹. mdpi.com The presence of these characteristic peaks in the FTIR spectrum provides strong evidence for the presence of both hydroxyl and carboxylic acid functional groups in the molecule.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Reference |

| O-H (Carboxylic acid and Alcohol) | Stretching | 3600-2800 (broad) | mdpi.com |

| C-H (Alkyl chain) | Stretching | 2960-2850 | researchgate.net |

| C=O (Carboxylic acid) | Stretching | ~1700 (strong) | mdpi.com |

| C-O (Alcohol and Carboxylic acid) | Stretching | 1300-1000 | mdpi.com |

X-ray Crystallography for Enzyme-Substrate Complex Characterization (e.g., UndA-β-hydroxydodecanoic acid)

X-ray crystallography is a powerful technique that allows for the determination of the three-dimensional atomic structure of a molecule in its crystalline state. wikipedia.org While obtaining a suitable crystal of this compound itself can be challenging, X-ray crystallography has been instrumental in characterizing the interaction of similar hydroxy fatty acids with enzymes. nih.govriken.jp

Stereochemical Analysis of Chiral Hydroxy Fatty Acid Enantiomers (e.g., Acetonide Method, Mosher's Method)

The determination of the absolute configuration of the chiral center in hydroxy fatty acids (HFAs) is critical, as the biological function can be highly dependent on the specific stereoisomer. acs.org For instance, in the case of this compound, only the (R)-(+)-enantiomer has been shown to activate natural killer (NK) cells, while the (S)-(-) enantiomer is inactive. ebi.ac.uk Various methods have been developed to elucidate the stereochemistry of these chiral molecules, with derivatization techniques followed by spectroscopic analysis being particularly prominent.

Acetonide Method

For molecules containing 1,3-diol systems, the formation of an acetonide derivative can be a powerful tool in stereochemical analysis. This method is often used in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy. While this compound itself is a 1,4-hydroxy acid, this method is highly relevant for related poly-hydroxy fatty acids. For example, in the structural elucidation of (3R,5R)-3,5-dihydroxydecanoic acid, an acetonide derivative was synthesized to fix the relative stereochemistry of the two hydroxyl groups. nih.govresearchgate.net The analysis of coupling constants and nuclear Overhauser effect (NOE) correlations in the ¹H NMR spectrum of the resulting cyclic acetal (B89532) can reveal the spatial arrangement of the substituents on the newly formed ring, thereby helping to deduce the syn or anti relationship of the hydroxyl groups. nih.govresearchgate.net

Mosher's Method

A widely used and reliable technique for determining the absolute configuration of chiral secondary alcohols and amines is Mosher's method, or its modified version. researchgate.nettandfonline.com This method involves the derivatization of the hydroxyl group of the fatty acid with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride, to form diastereomeric esters. researchgate.net

The underlying principle is that the bulky phenyl group of the MTPA reagent creates a distinct and predictable anisotropic effect in the NMR spectrometer. This leads to differential shielding or deshielding of the protons located near the newly formed chiral ester center. By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, the absolute configuration of the alcohol can be assigned. A model is used to predict which protons on either side of the carbinol carbon will be shielded (shifted upfield, smaller δ value) or deshielded (shifted downfield, larger δ value). The differences in chemical shifts (Δδ = δS - δR) are calculated for the protons on both sides of the chiral center. A consistent pattern of positive Δδ values on one side and negative Δδ values on the other allows for the confident assignment of the absolute configuration. nih.govtandfonline.comnih.gov

This method has been successfully applied to determine the absolute configurations of numerous hydroxy fatty acids isolated from natural sources. nih.govnih.gov For example, the absolute configurations of novel hydroxydecanoic acid derivatives produced by the yeast Aureobasidium pullulans were established using the modified Mosher's method. nih.govresearchgate.net

| Protons | δS (ppm) | δR (ppm) | Δδ (δS - δR) | Assignment based on Model |

| H-3 | 2.55 | 2.65 | -0.10 | Negative |

| H-5 | 4.15 | 4.05 | +0.10 | Positive |

| Conclusion | R-configuration |

Table 1: Illustrative ¹H NMR data for the Mosher's method analysis of a hypothetical this compound methyl ester. The chemical shift values (δ) are for protons adjacent to the C-4 carbinol center after esterification with (S)-MTPA and (R)-MTPA. The sign of the calculated Δδ value determines the absolute configuration.

Other Derivatization Methods

More recent advancements have introduced alternative chiral derivatizing agents for the efficient analysis of HFAs by liquid chromatography-mass spectrometry (LC-MS). acs.orgnih.govacs.org Reagents such as phenylglycine methyl ester (PGME) and phenylalanine methyl ester (PAME) react with the HFA to form diastereomers that can be separated on standard, achiral LC columns. acs.orgresearchgate.net This approach offers high sensitivity and is suitable for analyzing complex mixtures without extensive purification. acs.org The retention time difference between the diastereomeric derivatives allows for the determination of the stereochemistry. This method was successfully used to resolve the enantiomers of 3-hydroxydecanoic acid, a close structural analog of this compound. acs.orgresearchgate.net

| Analyte | Derivatizing Agent | Retention Time (R-isomer) (min) | Retention Time (S-isomer) (min) | ΔRt (min) |

| 3-Hydroxydecanoic acid | S-PGME | 15.2 | 14.6 | 0.6 |

| 3-Hydroxydecanoic acid | S-PAME | 18.5 | 17.3 | 1.2 |

Table 2: Example retention time data from the LC-MS analysis of diastereomeric derivatives of 3-hydroxydecanoic acid, demonstrating the separation of enantiomers. Data adapted from related studies. acs.orgnih.gov

Ultimately, the separation of the diastereomeric esters of (R,S)-4-hydroxydodecanoic acid has been achieved via preparative HPLC, leading to the isolation of the optically pure (R)-(+)- and (S)-(-)-enantiomers, confirming that robust methods for its stereochemical analysis and purification are well-established. ebi.ac.uk

Ecological Distribution and Biological Roles of 4 Hydroxydodecanoic Acid

Identification and Isolation from Diverse Microbial Sources

4-Hydroxydodecanoic acid, a hydroxy fatty acid, has been identified in a variety of microorganisms. Its presence is often linked to the metabolic pathways that produce valuable flavor and fragrance compounds.

A diverse array of microorganisms, including yeasts, filamentous fungi, and bacteria, are known to naturally produce this compound. This compound is typically an intermediate in the biotransformation of fatty acids. For instance, in the production of γ-dodecalactone, a compound with a strong peach-like aroma, this compound is a key precursor. mdpi.com

Microorganisms such as Sporidiobolus, Candida, Pichia, and Yarrowia are well-documented producers. nih.gov The yeast Yarrowia lipolytica, in particular, is extensively studied for its ability to convert ricinoleic acid into γ-decalactone, a process wherein 4-hydroxydecanoic acid is an intermediate. researchgate.nettandfonline.commdpi.com Similarly, species of Sporidiobolus, such as S. salmonicolor and S. ruinenii, can produce 4-hydroxydecanoic acid during the bioconversion of ricinoleic acid. nih.govasm.org

Among bacteria, strains of Micrococcus, Pseudomonas, and Limnobacter have been identified as producers. mdpi.commdpi.com For example, Micrococcus luteus can transform oleic acid into γ-dodecalactone via the formation of this compound. mdpi.com The filamentous fungus Aureobasidium and certain species within the order Clostridiales also contribute to the microbial production of this hydroxy fatty acid.

Table 1: Microbial Producers of this compound and Related Hydroxy Fatty Acids

| Microorganism Type | Genus/Order | Role in Hydroxy Fatty Acid Production |

| Yeast | Sporidiobolus | Produces 4-hydroxydecanoic acid from ricinoleic acid. nih.govasm.orgresearchgate.net |

| Yeast | Candida | Involved in the catabolism of ricinoleic acid, suggesting the formation of 4-hydroxydecanoic acid as an intermediate for γ-decalactone. mdpi.comuliege.bersc.org |

| Yeast | Pichia | Capable of γ-decalactone biosynthesis, which involves the 4-hydroxydecanoic acid precursor. uliege.be |

| Yeast | Yarrowia | Extensively used in the biotechnological production of γ-decalactone from ricinoleic acid, with 4-hydroxydecanoic acid as a key intermediate. researchgate.nettandfonline.commdpi.com |

| Bacteria | Micrococcus | Biotransformation of oleic acid to γ-dodecalactone proceeds through a this compound intermediate. mdpi.com |

| Bacteria | Pseudomonas | Known to produce various hydroxy fatty acids from different fatty acid substrates. researchgate.netnih.govacs.org |

| Bacteria | Limnobacter | A source of monooxygenases used in the biosynthesis of ω-hydroxydodecanoic acid. mdpi.com |

| Filamentous Fungi | Aureobasidium | Implicated as a producer of hydroxy fatty acids. |

| Bacteria | Clostridiales | Some species within this order are capable of producing hydroxy fatty acids. |

The search for new sources of hydroxy fatty acids continues to be an active area of research. google.com Scientists are exploring diverse environments to isolate novel microorganisms with the ability to produce these valuable compounds. The isolation of new bacterial and fungal strains offers the potential for discovering unique enzymatic pathways and more efficient production systems for hydroxy fatty acids like this compound. asm.org This exploration is crucial for expanding the toolbox of industrial biotechnology for the sustainable production of chemicals. google.com

Role as an Intermediary Metabolite in Specialized Biological Pathways

This compound plays a significant role as an intermediate in several key biological pathways, most notably in the biosynthesis of aromatic compounds and in microbial communication.

One of the most well-documented roles of this compound is as a direct precursor to γ-dodecalactone. mdpi.com This lactone is a highly sought-after flavor compound due to its characteristic fruity and creamy aroma. mdpi.com The biotransformation process typically involves the β-oxidation of longer-chain hydroxy fatty acids, such as 10-hydroxystearic acid, which is then shortened to form this compound. mdpi.com This intermediate then undergoes spontaneous or enzyme-catalyzed intramolecular cyclization (lactonization) to form the stable five-membered ring structure of γ-dodecalactone. mdpi.commdpi.com

Similarly, the closely related flavor compound, γ-decalactone, is formed from its precursor, 4-hydroxydecanoic acid. researchgate.nettandfonline.comnih.govasm.org This process is also driven by the β-oxidation of longer fatty acids, like ricinoleic acid, by various yeasts. researchgate.netresearchgate.net The final step is the lactonization of 4-hydroxydecanoic acid, which can be facilitated by acidic conditions. tandfonline.commdpi.com

Table 2: this compound as a Precursor to Aromatic Lactones

| Precursor | Intermediate | Product | Significance |

| 10-Hydroxystearic Acid | This compound | γ-Dodecalactone | Important flavor and fragrance compound with a peach-like aroma. mdpi.com |

| Ricinoleic Acid | 4-Hydroxydecanoic Acid | γ-Decalactone | Widely used flavor compound with a fruity, peach-like scent. researchgate.nettandfonline.comnih.govasm.org |

Beyond its role in flavor production, there is emerging evidence that hydroxy fatty acids, including derivatives of dodecanoic acid, are involved in the complex chemical communication systems between microorganisms known as quorum sensing. Quorum sensing allows bacteria to coordinate their gene expression and behavior in a cell-density-dependent manner.

In some bacteria, such as Burkholderia cenocepacia, the synthesis of the diffusible signal factor, cis-2-dodecenoic acid, originates from the acyl carrier protein thioester of 3-hydroxydodecanoic acid. plos.org While this is a different isomer (3-hydroxy vs. 4-hydroxy), it highlights the role of hydroxylated dodecanoic acids in microbial signaling. These signaling molecules can regulate a variety of processes, including biofilm formation and the production of virulence factors. nih.govasm.org The involvement of 4-hydroxy-2-alkylquinolines (HAQs) in Pseudomonas aeruginosa quorum sensing further underscores the importance of fatty acid derivatives in intercellular communication. researchgate.netnih.gov The biosynthesis of these HAQs involves β-keto fatty acids, which are derived from a pool of β-hydroxy fatty acids. researchgate.netnih.gov

Advanced Research Directions and Future Perspectives in 4 Hydroxydodecanoic Acid Studies

Functional Genomics and Proteomics Approaches for Pathway Discovery and Elucidation

Untargeted metabolomics, functional genomics, and proteomics are powerful tools for identifying and understanding the metabolic pathways involving 4-hydroxydodecanoic acid. These approaches allow for a broad and unbiased survey of the molecules and proteins present in a biological system, providing insights into previously unknown functions and connections.

In the context of human health, untargeted metabolomic analysis of umbilical cord blood has identified 3-hydroxydodecanoic acid as a potential biomarker for perinatal asphyxia and hypoxic-ischaemic encephalopathy (HIE). nih.gov This suggests a role for hydroxy fatty acids in the metabolic response to oxygen deprivation at birth. Further investigation using these 'omics' technologies could elucidate the specific pathways perturbed in these conditions and reveal the precise function of this compound.

In microbiology, these techniques are crucial for understanding the biosynthesis of valuable compounds where this compound is an intermediate. For instance, in the production of γ-dodecalactone, a valuable flavor and fragrance compound, by the yeast Yarrowia lipolytica, this compound is a key precursor. mdpi.com Functional genomics and proteomics can help to identify the specific enzymes, such as hydroxylases and acyl-CoA oxidases, involved in its formation and subsequent conversion. mdpi.com Deletion of certain genes, like the acyl-CoA oxidase encoded by YlPOX1, has been shown to impact the accumulation of 4-hydroxydecanoic acid, a related precursor, highlighting the importance of understanding the entire metabolic network. mdpi.com

Similarly, in the bacterium Pseudomonas aeruginosa, the biosynthesis of 4-hydroxy-2-alkylquinolines (HAQs), which act as signaling molecules, involves the condensation of anthranilic acid with β-keto fatty acids. nih.gov Isotope-labeling studies combined with mass spectrometry have been instrumental in tracing the metabolic flux and confirming the biosynthetic pathway. nih.gov These approaches can be applied to further dissect the formation and utilization of this compound in various organisms.

Development of Sustainable Biorefineries for Hydroxy Fatty Acid Production

The transition towards a bio-based economy necessitates the development of sustainable biorefineries that can convert renewable feedstocks into valuable chemicals like hydroxy fatty acids. wur.nldntb.gov.ua These integrated facilities aim to utilize biomass in a cascading approach, maximizing value and minimizing waste. idener.ainih.gov

The production of hydroxy fatty acids, including this compound, is a key target for these biorefineries. They can be produced from various renewable resources, such as vegetable oils and fatty acids, through microbial fermentation or enzymatic conversion. mdpi.combohrium.com For example, engineered strains of Candida tropicalis and Yarrowia lipolytica are being developed to produce ω-hydroxy fatty acids and dicarboxylic acids from alkanes and fatty acids. nih.gov

A significant challenge in biorefinery development is the economic feasibility, which is often tied to the cost of enzymes and the efficiency of the conversion processes. nih.gov Research is focused on developing robust microbial cell factories and cost-effective enzyme production methods, such as on-site enzyme production using the organic fraction of municipal solid waste as a substrate. nih.gov Techno-economic assessments of different biorefinery configurations are crucial for identifying the most profitable and sustainable models. nih.gov

Recent advancements in metabolic engineering have led to significant improvements in the production of ω-hydroxydodecanoic acid. For instance, by engineering the yeast Candida viswanathii, researchers have achieved a titer of 12.7 g/L in a bioreactor, a substantial increase over previous bacterial production systems. rsc.orgrsc.org This was accomplished by using a CRISPR-based system to knock down genes involved in the conversion of ω-hydroxydodecanoic acid to dodecanedioic acid, thereby increasing the accumulation of the desired hydroxy fatty acid. rsc.orgrsc.org

Mechanistic Studies of Novel Hydroxylases and Related Enzymes for Industrial Applications

Enzymes, particularly hydroxylases, are at the heart of biotechnological processes for producing hydroxy fatty acids. taylorfrancis.comnih.gov Understanding the mechanism, structure, and function of these enzymes is critical for their application in industrial settings. ocl-journal.org

Other microbial enzymes, such as fatty acid hydratases, also offer versatile catalytic capabilities for the synthesis of hydroxy fatty acids. mdpi.com These enzymes can be used in cascade reactions to produce a variety of valuable chemicals. mdpi.com

Research efforts are focused on:

Discovering novel hydroxylases from diverse microbial sources.

Protein engineering to improve enzyme properties like thermostability, solvent tolerance, and catalytic efficiency.

Mechanistic studies to understand how these enzymes achieve their remarkable specificity. For example, studies on CYP4A1 have suggested a narrow channel that restricts access to the terminal carbon of fatty acids, explaining its ω-hydroxylation regiospecificity. nih.gov

Developing whole-cell biocatalysts that express the necessary enzymes, cofactors, and transport systems for efficient conversion of substrates into products. researchgate.netnih.govmdpi.com

The table below summarizes some of the key enzymes and engineered microbial systems being explored for the production of hydroxydodecanoic acids.

| Enzyme/System | Organism | Substrate | Product | Key Findings | Reference |

| CYP153A-CPRBM3 fusion | Escherichia coli (recombinant) | Dodecanoic acid methyl ester | ω-hydroxydodecanoic acid | Production of 4 g/L of ω-hydroxydodecanoic acid was achieved. | researchgate.net |

| Engineered Candida viswanathii | Candida viswanathii | Dodecane | ω-hydroxydodecanoic acid | Achieved a titer of 12.7 g/L in a bioreactor. | rsc.orgrsc.org |

| CYP153A from Marinobacter aquaeloei | Escherichia coli (recombinant) | Dodecanoic acid | ω-hydroxydodecanoic acid | A functional chimera with the reductase domain of P450 BM3 was created. | researchgate.netnih.gov |

| Waltomyces lipofer | Waltomyces lipofer | Hydroxy fatty acid | γ-lactones | Oleic acid was found to be an efficient inducer for the production of this compound. | researchgate.net |

| CYP153A from Limnobacter sp. | Escherichia coli (recombinant) | Dodecanoic acid | 12-hydroxydodecanoic acid | Produced 2 g/L of 12-hydroxydodecanoic acid from 4 g/L of substrate. | mdpi.com |

| CYP4A1/NADPH-cytochrome P450 reductase fusion | Recombinant | Lauric acid | ω-hydroxydodecanoic acid | The fusion protein is functionally equivalent to the reconstituted enzyme system. | nih.gov |

Exploration of this compound in Complex Biological Systems

The biological roles of this compound are multifaceted and are being uncovered in a variety of organisms, from bacteria to humans.

In the bacterium Pseudomonas aeruginosa, 4-hydroxy-2-alkylquinolines (HAQs), for which β-keto fatty acids are precursors, act as quorum sensing molecules, regulating virulence and biofilm formation. nih.gov Understanding the biosynthesis and function of these molecules is crucial for developing strategies to combat infections caused by this pathogen.

In some lactic acid bacteria, such as Lactobacillus plantarum, 3-hydroxydodecanoic acid has been identified as an antifungal compound. slu.se This opens up possibilities for its use as a natural food preservative.

In humans, there is growing evidence for the involvement of hydroxy fatty acids in immune modulation and cellular signaling. For instance, γ-dodecalactone, which can be converted to this compound in the cytoplasm, has been shown to activate natural killer (NK) cells. ebi.ac.uknih.gov Further studies revealed that it is specifically the (R)-(+)-enantiomer of this compound that is responsible for this activation. ebi.ac.uknih.gov This highlights the importance of stereochemistry in the biological activity of this compound.

The presence of 2- and 3-hydroxydodecanoic acids has also been noted in the cellular fatty acid composition of certain grass-associated bacteria. researchgate.net The specific functions of these compounds in the context of plant-microbe interactions remain an area for future investigation.

Application in Bio-based Materials Science (e.g., Precursors for Polymers and Dicarboxylic Acids)

Hydroxy fatty acids like this compound are valuable building blocks for the synthesis of bio-based polymers and other high-value chemicals. mdpi.comresearchgate.net Their bifunctional nature, possessing both a hydroxyl and a carboxyl group, makes them ideal monomers for the production of polyesters. mdpi.com

The resulting polymers can have a wide range of properties, from flexible and pliable to tough and durable, depending on the specific hydroxy fatty acid used and the polymerization conditions. researchgate.netacs.org For example, poly(ω-hydroxytetradecanoic acid), a related polyester, has shown promising mechanical properties, with some formulations exhibiting high tensile strength and elongation at break. acs.org These bio-based plastics offer a sustainable alternative to petroleum-derived polymers and can be used in applications such as drug delivery devices, temporary implants, coatings, and adhesives. mdpi.comresearchgate.net

Furthermore, this compound can be a precursor for the production of α,ω-dicarboxylic acids. frontiersin.org These are important industrial chemicals used in the manufacture of nylons, polyamides, and resins. frontiersin.org The biological production of dicarboxylic acids from fatty acids is an attractive alternative to conventional chemical methods, which often involve harsh reaction conditions and toxic reagents. frontiersin.orggoogleapis.com Engineered microorganisms, such as Saccharomyces cerevisiae, have been developed to convert fatty acids into dicarboxylic acids, with 12-hydroxydodecanoic acid being a potential intermediate in the conversion of dodecanoic acid to dodecanedioic acid. frontiersin.org

The table below lists some of the polymers and dicarboxylic acids that can be derived from hydroxydodecanoic acids.

| Derived Product | Monomer(s) | Potential Applications | Reference |

| Poly(hydroxydodecanoate) | 12-Hydroxydodecanoic acid | Bioplastics | nih.gov |

| Poly(ester-anhydrides) | Hydroxy acids (e.g., 12-hydroxydodecanoic acid) and cyclic anhydrides | Drug delivery | nih.gov |

| Polyurethanes | Bio-based polyols (derived from hydroxy fatty acids) and isocyanates | Flexible polymeric materials | mdpi.com |

| Dodecanedioic acid | Dodecanoic acid (via 12-hydroxydodecanoic acid intermediate) | Nylons, polyamides, polyesters | frontiersin.org |

| Linear polyhydroxy(amide-urethane)s | Diglycerol dicarbonate (B1257347) and diamino-telechelicoligoamides (from dimer fatty acids) | Bio-based non-isocyanate polyurethanes | acs.org |

Q & A

Q. What statistical approaches are optimal for analyzing clustered data in studies on this compound’s metabolic effects?

- Methodological Answer: Apply mixed-effects models to account for repeated measures in animal or human studies. Use R packages (e.g.,

lme4) or SAS PROC MIXED to handle nested variables (e.g., tissue samples from the same subject) .

Methodological Best Practices

- Structural Elucidation : Cross-reference spectral data (NMR, IR) with databases like SciFinder or Reaxys to confirm novel derivatives .

- Data Presentation : Use Tukey’s HSD tests for post-hoc comparisons in biological assays and visualize results with box plots (raw data in appendices per journal guidelines) .

- Ethical Compliance : For human cell-based studies, document participant selection criteria and ethics approvals (e.g., IRB protocols) to align with biomedical research standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.